![molecular formula C13H16Cl3N3O3 B1396242 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide CAS No. 1296346-84-3](/img/structure/B1396242.png)
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide
Vue d'ensemble
Description
This compound, also known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]dicarbonimidic diamide , has a molecular weight of 368.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.366±0.06 g/cm3 . Unfortunately, other physical and chemical properties such as solubility and boiling point were not found in the sources I accessed.Applications De Recherche Scientifique
Carbamoyl Anions in Synthesis
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide can be understood through the broader context of carbamoyl anions. Carbamoyl anions, generated from N,N-disubstituted formamides, add with high diastereoselectivity to chiral N-sulfinyl aldimines and ketimines, providing α-amino amides. This method enables the direct introduction of a carbonyl group without needing unmasking steps. The products can be converted to α-amino esters or 1,2-diamines, with potential applications in the stereoselective synthesis of dipeptides (Reeves et al., 2013).
Cross-Dehydrogenative Coupling
The last decade has seen significant growth in research on the direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions. This innovative approach is effective for preparing carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Chemical Synthesis Applications
A range of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing gastric ulceration. The introduction of a carbamoyl group into certain positions retained antiulcer activity comparable to the lead compound, demonstrating the chemical utility of carbamoyl derivatives in pharmaceutical research (Hosokami et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
3-carbamoyl-1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWYLZPXUWPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



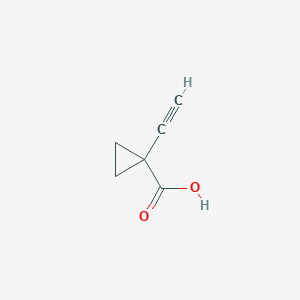
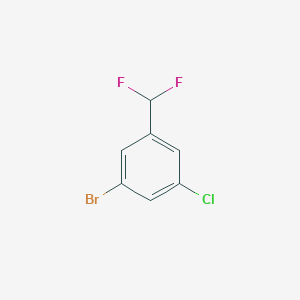
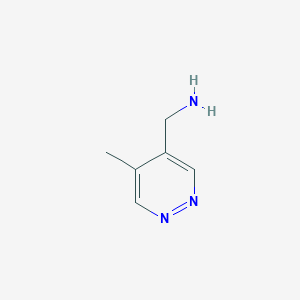
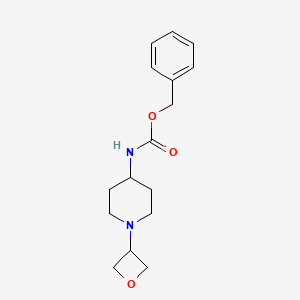
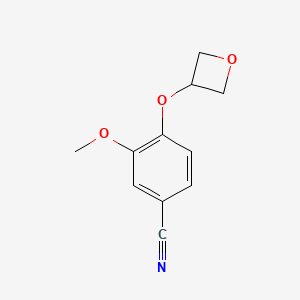
![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
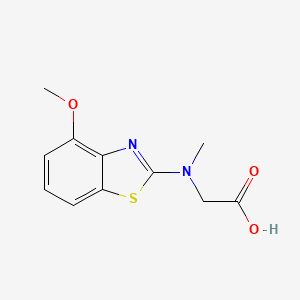
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
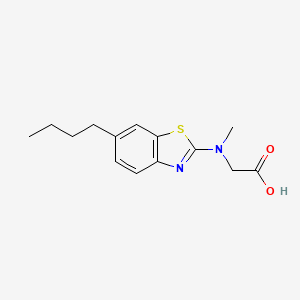
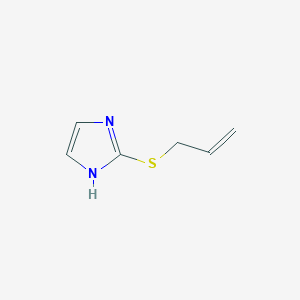
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)
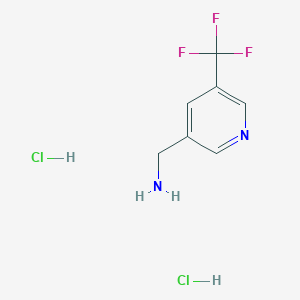
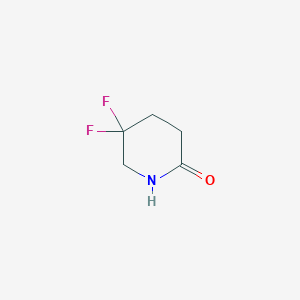
![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)